Cas no 1805571-22-5 (Methyl 2-chloro-5-cyano-3-fluorobenzoate)

Methyl 2-chloro-5-cyano-3-fluorobenzoate structure
1805571-22-5 structure
商品名:Methyl 2-chloro-5-cyano-3-fluorobenzoate
CAS番号:1805571-22-5
MF:C9H5ClFNO2
メガワット:213.592904806137
CID:4954018

Methyl 2-chloro-5-cyano-3-fluorobenzoate 化学的及び物理的性質

名前と識別子

    • Methyl 2-chloro-5-cyano-3-fluorobenzoate
    • インチ: 1S/C9H5ClFNO2/c1-14-9(13)6-2-5(4-12)3-7(11)8(6)10/h2-3H,1H3
    • InChIKey: DLUQRBXYFJLELG-UHFFFAOYSA-N
    • ほほえんだ: ClC1=C(C=C(C#N)C=C1C(=O)OC)F

計算された属性

  • 水素結合ドナー数: 0
  • 水素結合受容体数: 4
  • 重原子数: 14
  • 回転可能化学結合数: 2
  • 複雑さ: 275
  • 疎水性パラメータ計算基準値(XlogP): 2.2
  • トポロジー分子極性表面積: 50.1

Methyl 2-chloro-5-cyano-3-fluorobenzoate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Alichem
A015010007-500mg
Methyl 2-chloro-5-cyano-3-fluorobenzoate
1805571-22-5 97%
500mg
782.40 USD 2021-06-21
Alichem
A015010007-250mg
Methyl 2-chloro-5-cyano-3-fluorobenzoate
1805571-22-5 97%
250mg
484.80 USD 2021-06-21
Alichem
A015010007-1g
Methyl 2-chloro-5-cyano-3-fluorobenzoate
1805571-22-5 97%
1g
1,460.20 USD 2021-06-21

Methyl 2-chloro-5-cyano-3-fluorobenzoate 関連文献

Methyl 2-chloro-5-cyano-3-fluorobenzoateに関する追加情報

Methyl 2-chloro-5-cyano-3-fluorobenzoate (CAS No. 1805571-22-5): A Key Intermediate in Modern Pharmaceutical Synthesis

Methyl 2-chloro-5-cyano-3-fluorobenzoate (CAS No. 1805571-22-5) is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its versatile structural features and potential applications in drug development. This compound, characterized by its chloro, cyano, and fluoro substituents, serves as a crucial intermediate in the synthesis of various bioactive molecules. Its unique chemical properties make it particularly valuable for constructing complex pharmacophores that are essential for achieving high efficacy and selectivity in therapeutic agents.

The structural configuration of Methyl 2-chloro-5-cyano-3-fluorobenzoate imparts distinct reactivity patterns that are exploited in synthetic methodologies. The presence of the cyano group, for instance, allows for nucleophilic substitution reactions, enabling the introduction of diverse functional groups at specific positions within the benzene ring. Similarly, the chloro substituent can participate in cross-coupling reactions, such as Suzuki or Heck couplings, which are pivotal in constructing biaryl structures commonly found in many drugs. The fluoro moiety, on the other hand, is known to modulate metabolic stability and binding affinity, making it a sought-after feature in medicinal chemistry.

In recent years, Methyl 2-chloro-5-cyano-3-fluorobenzoate has been extensively studied for its role in developing novel therapeutic agents targeting various diseases. One notable area of research involves its application in the synthesis of kinase inhibitors, which are critical for treating cancers and inflammatory disorders. The compound’s ability to serve as a precursor for molecules with potent inhibitory activity against kinases has been demonstrated through several cutting-edge studies. For instance, derivatives of Methyl 2-chloro-5-cyano-3-fluorobenzoate have been shown to exhibit significant inhibitory effects on tyrosine kinases, which play a central role in signal transduction pathways associated with tumor growth and progression.

The pharmaceutical industry has also leveraged this compound in the development of antiviral and antibacterial agents. The structural motifs present in Methyl 2-chloro-5-cyano-3-fluorobenzoate allow for the creation of molecules that can interact with viral proteases or bacterial enzymes, thereby inhibiting their function and mitigating infection. Recent advancements in computational chemistry have further enhanced the utility of this intermediate by enabling rapid virtual screening and optimization of lead compounds derived from it. Such computational approaches have accelerated the discovery process, leading to the identification of several promising candidates that are currently undergoing preclinical evaluation.

The synthesis of Methyl 2-chloro-5-cyano-3-fluorobenzoate itself is a testament to the progress made in synthetic organic chemistry. Modern methodologies have refined the process to achieve high yields and purity, ensuring that researchers have access to this critical intermediate without compromising on quality. Continuous improvements in catalytic systems and green chemistry principles have further minimized waste and energy consumption during production, aligning with global efforts toward sustainable chemical manufacturing.

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